5-(Methylcarbamoyl)pentanoic acid

Catalog No.
S2730662
CAS No.
90049-09-5
M.F
C7H13NO3
M. Wt
159.185
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylcarbamoyl)pentanoic acid

CAS Number

90049-09-5

Product Name

5-(Methylcarbamoyl)pentanoic acid

IUPAC Name

6-(methylamino)-6-oxohexanoic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.185

InChI

InChI=1S/C7H13NO3/c1-8-6(9)4-2-3-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)

InChI Key

GWSSURYRYDYOGR-UHFFFAOYSA-N

SMILES

CNC(=O)CCCCC(=O)O

Solubility

not available

Synthesis and Characterization:

Potential Biological Activity:

Some scientific studies have explored the potential biological activities of 5-(methylcarbamoyl)pentanoic acid. For instance, a study published in "Bioorganic & Medicinal Chemistry Letters" investigated the antibacterial activity of this compound against various bacterial strains. The results showed that the compound exhibited moderate activity against some of the tested bacteria []. However, further research is needed to understand the mechanisms of action and potential applications of this compound in the field of antibacterial development.

5-(Methylcarbamoyl)pentanoic acid is an organic compound characterized by its carboxylic acid functional group and a methylcarbamoyl substituent. Its chemical formula is C₇H₁₃NO₂, and it features a five-carbon chain (pentanoic acid) with a methylcarbamoyl group attached to the fifth carbon. This compound is relevant in various chemical and biological contexts, particularly due to its potential applications in medicinal chemistry.

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Amidation: Forms amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding amine or other derivatives.

The presence of the methylcarbamoyl group allows for additional reactivity, particularly in forming derivatives that can be utilized in drug development and synthesis .

5-(Methylcarbamoyl)pentanoic acid can be synthesized through several methods:

  • Direct Reaction of Pentanoic Acid and Methyl Isocyanate:
    • Pentanoic acid reacts with methyl isocyanate under controlled conditions to yield 5-(methylcarbamoyl)pentanoic acid.
  • Carbamate Formation:
    • The reaction of pentanoic acid with methylamine followed by carbamoylation can also produce this compound.
  • Alternative Synthetic Routes:
    • Other synthetic pathways may involve the use of coupling reactions or modifications of existing carboxylic acids through established organic synthesis techniques .

The applications of 5-(methylcarbamoyl)pentanoic acid span various fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in anti-inflammatory and antimicrobial drugs.
  • Agricultural Chemistry: Potential applications in developing new agrochemicals that target specific pests or diseases.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

The versatility of this compound makes it significant in both academic research and industrial applications .

Interaction studies involving 5-(methylcarbamoyl)pentanoic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that its derivatives may interact effectively with certain protein targets, influencing metabolic pathways. Further research is needed to elucidate these interactions fully and understand the underlying mechanisms .

Several compounds share structural similarities with 5-(methylcarbamoyl)pentanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Valeric AcidStraight-chain carboxylic acid (C₅H₁₀O₂)Commonly found in nature; used as a flavoring agent.
4-Hydroxy-4-methylpentanoic AcidHydroxylated derivative (C₆H₁₄O₃)Exhibits different biological activities related to metabolism.
N-MethylvaleramideAmide derivative of valeric acid (C₆H₁₃NO)Focused on neurological applications; less hydrophilic than 5-(methylcarbamoyl)pentanoic acid.
3-Methylbutanoic AcidBranched-chain carboxylic acid (C₅H₁₀O₂)Known for its distinct odor; less versatile in

XLogP3

-0.3

Dates

Modify: 2023-08-16

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